molecular formula C6H6ClF2NS B13517897 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No.: B13517897
M. Wt: 197.63 g/mol
InChI Key: CLILDHPIQYGIHO-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a difluoroethyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole typically involves the reaction of appropriate thiazole precursors with chloromethylating and difluoroethylating agents. One common method includes the chloromethylation of 2-(1,1-difluoroethyl)-1,3-thiazole using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles or tetrahydrothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents to prevent side reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers can be formed.

    Oxidation Products: Sulfoxides or sulfones are the major products of oxidation reactions.

    Reduction Products: Dihydrothiazoles or tetrahydrothiazoles are obtained from reduction reactions.

Scientific Research Applications

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest for their diverse chemical properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, and in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H6ClF2NS

Molecular Weight

197.63 g/mol

IUPAC Name

5-(chloromethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

InChI

InChI=1S/C6H6ClF2NS/c1-6(8,9)5-10-3-4(2-7)11-5/h3H,2H2,1H3

InChI Key

CLILDHPIQYGIHO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(S1)CCl)(F)F

Origin of Product

United States

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